4-(3-Bromopropyl)morpholin-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)morpholin-3-one typically involves the reaction of morpholin-3-one with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atom by the nitrogen atom of the morpholinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)morpholin-3-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted morpholinones with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of morpholinone.
Reduction: Reduced forms of the compound, such as 4-(3-Hydroxypropyl)morpholin-3-one.
Scientific Research Applications
4-(3-Bromopropyl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)morpholin-3-one involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloropropyl)morpholin-3-one: Similar structure but with a chlorine atom instead of bromine.
4-(3-Iodopropyl)morpholin-3-one: Contains an iodine atom in place of bromine.
4-(3-Fluoropropyl)morpholin-3-one: Features a fluorine atom instead of bromine.
Uniqueness
4-(3-Bromopropyl)morpholin-3-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in nucleophilic substitution and other chemical reactions .
Properties
IUPAC Name |
4-(3-bromopropyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNOMDCQQAEXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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